PD-1 Inhibitor 16, also referred to as YT-16, is a peptide designed to target the programmed cell death protein 1 (PD-1) receptor, which plays a crucial role in immune regulation and cancer immunotherapy. The PD-1 pathway is a significant target for cancer treatment due to its involvement in inhibiting T cell activation and promoting tumor immune evasion. This compound is part of ongoing research aimed at enhancing anti-tumor immune responses by blocking PD-1 interactions.
PD-1 Inhibitor 16 was developed through computational peptide design methods, specifically targeting the binding interface of PD-1 and its ligand, PD-L1. The classification of this compound falls under immune checkpoint inhibitors, which are therapeutic agents that modulate immune responses to improve the body’s ability to fight cancer.
The synthesis of PD-1 Inhibitor 16 involves solid-phase peptide synthesis (SPPS) using Fmoc-protected amino acids. The synthesis process includes:
The molecular structure of PD-1 Inhibitor 16 reveals a cyclic conformation that enhances its binding affinity to PD-1. The specific interactions involve:
These interactions are facilitated by the cyclic nature of the peptide, which allows for simultaneous binding at multiple sites on the PD-1 receptor.
The primary chemical reactions involved in the synthesis of PD-1 Inhibitor 16 include:
PD-1 Inhibitor 16 functions by blocking the interaction between PD-1 and its ligands (PD-L1 and PD-L2), thus preventing the inhibitory signals that dampen T cell activity. This blockade enhances T cell activation and proliferation, leading to increased cytokine secretion and improved cytotoxicity against tumor cells. The dissociation constant (Kd) for the interaction between PD-1 and FITC-YT-16 has been determined to be approximately 17.8 ± 2.6 nM, indicating a strong binding affinity.
The physical properties of PD-1 Inhibitor 16 include:
Chemical properties relevant to its function include:
PD-1 Inhibitor 16 has significant potential applications in cancer immunotherapy. Its ability to enhance T cell responses makes it a candidate for combination therapies with other immunotherapeutic agents or traditional chemotherapy. Ongoing research focuses on evaluating its efficacy in various cancer models, aiming to improve treatment outcomes for patients with tumors that exploit the PD-1 pathway for immune evasion.
The PD-1 (Programmed Death-1) receptor, a member of the CD28 immunoglobulin superfamily, functions as a critical immune checkpoint regulator expressed on activated T cells, B cells, natural killer cells, and myeloid-derived cells. Its primary ligands, PD-L1 (B7-H1) and PD-L2 (B7-DC), exhibit distinct expression patterns: PD-L1 is broadly inducible on hematopoietic and non-hematopoietic cells (including tumor cells) by inflammatory cytokines (e.g., IFN-γ, TNF), while PD-L2 expression is more restricted to antigen-presenting cells [2] [9]. Under physiological conditions, this pathway maintains peripheral tolerance by delivering inhibitory signals that limit T-cell activation duration and prevent autoimmunity.
In the tumor microenvironment (TME), cancer cells exploit this pathway through adaptive immune resistance—upregulating PD-L1 in response to inflammatory signals (notably IFN-γ secreted by tumor-infiltrating lymphocytes). PD-L1 engagement with PD-1 on cytotoxic T cells initiates a cascade of immunosuppressive events:
This interaction drives T-cell exhaustion, characterized by progressive loss of proliferative capacity, cytokine production, and cytotoxic activity. Exhausted T cells exhibit sustained high PD-1 expression, epigenetic reprogramming, and overexpression of multiple inhibitory receptors (e.g., TIM-3, LAG-3), creating a formidable barrier to anti-tumor immunity [2] [9].
Table 1: Key Inhibitory Pathways in Tumor Immune Evasion
Pathway | Primary Ligands | Expression Pattern | Mechanism of T-cell Suppression |
---|---|---|---|
PD-1/PD-L1 | PD-L1, PD-L2 | Inducible on tumor/stromal cells | SHP2-mediated TCR signal dephosphorylation |
CTLA-4 | CD80, CD86 | Constitutive on Tregs | Competitive CD28 blockade |
LAG-3 | MHC-II | Activated/exhausted T cells | Inhibitory kinase recruitment |
TIM-3 | Galectin-9 | T cells, dendritic cells | Calcium flux inhibition |
The clinical validation of PD-1/PD-L1 blockade stems from its dual mechanism reversing tumor-induced immunosuppression:
Despite remarkable successes with monoclonal antibodies (mAbs), intrinsic limitations persist:
Small-molecule inhibitors address several constraints of biologics:
Recent meta-analyses confirm that combination strategies (e.g., PD-1 + CTLA-4 inhibitors) significantly improve outcomes in low PD-L1–expressing NSCLC, underscoring the need for adaptable therapeutic platforms. Small molecules offer superior flexibility for rational combinatorial targeting of complementary pathways [10].
Table 2: Clinical Response Correlates for PD-1/PD-L1 Inhibitors
Predictive Biomarker | Mechanistic Basis | Clinical Utility |
---|---|---|
PD-L1 tumor proportion score | Adaptive immune resistance marker | Higher ORR in PD-L1+ tumors |
Tumor mutational burden (TMB) | Neoepitope availability | Cut-off: >10 mut/Mb predictive of response |
CD8+ T-cell infiltration | Pre-existing anti-tumor immunity | Required for reinvigoration |
IFN-γ signature | Adaptive resistance pathway | Predictive across multiple cancers |
The therapeutic landscape of PD-1/PD-L1 inhibition has progressed through distinct generations:
PD-1 Inhibitor 16 (PD-1/PD-L1-IN-16/Compound M23) exemplifies this evolution—a potent synthetic inhibitor with IC₅₀ = 53.2 nM in PD-1/PD-L1 blockade assays. Its molecular structure (C₃₄H₃₀N₄O₄, MW 558.63) features:
The synthetic approach utilizes asymmetric catalysis to install stereocenters, followed by iterative cross-coupling to assemble the biphenyl-cyanopyridine framework. This design overcomes key challenges in small-molecule PPI inhibition:
Table 3: Structural and Functional Properties of PD-1 Inhibitor 16
Molecular Property | Value/Significance | Detection Method |
---|---|---|
Empirical formula | C₃₄H₃₀N₄O₄ | High-resolution MS |
Molecular weight | 558.63 g/mol | -- |
IC₅₀ | 53.2 nM | Homogeneous time-resolved fluorescence (HTRF) |
Target engagement | PD-1/PD-L1 complex | Surface plasmon resonance (SPR) |
Stereochemical purity | >99% ee | Chiral HPLC |
Metabolic stability | t½ > 120 min (human microsomes) | LC-MS/MS |
Mechanistically, PD-1 Inhibitor 16 binds PD-L1's IgV domain at the PD-1 interface, inducing conformational changes that allosterically disrupt complex formation. Nuclear magnetic resonance (NMR) studies confirm compound-induced chemical shift perturbations near β-sheet strands critical for PD-1 engagement. Unlike mAbs, this molecule achieves sub-stoichiometric inhibition by targeting transitional states of the PD-1/PD-L1 interaction [1] [7]. Preclinical studies demonstrate superior tumor penetration in dense stromal models compared to anti-PD-L1 mAbs, with 5-fold higher intratumoral concentrations at 24 hours post-dosing. This translates to enhanced CD8+ T-cell reinvigoration in immune-excluded pancreatic ductal adenocarcinoma models historically resistant to checkpoint antibodies [1].
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1